

Elatol's Impact on Leukemia and Lymphoma Cells: A Technical Guide

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Compound of Interest

Compound Name: *Elatol*

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Abstract

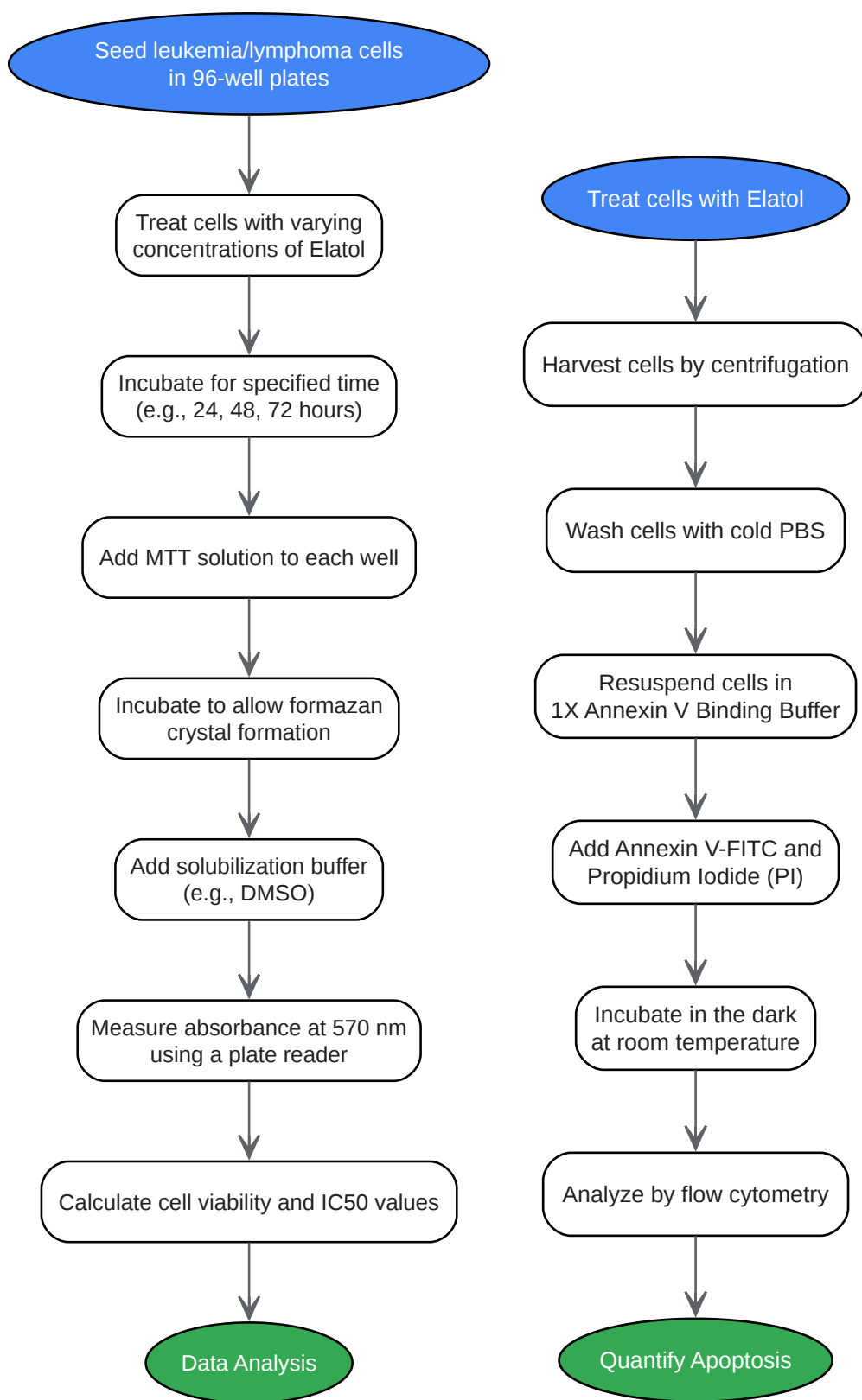
Elatol, a halogenated sesquiterpene derived from the red algae *Laurencia microcladia*, has emerged as a promising natural product with potent cytotoxic effects against leukemia and lymphoma cells.[1][2] This technical guide provides an in-depth analysis of the current understanding of **Elatol**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. **Elatol** exhibits a dual mechanism of action, primarily targeting mitochondrial translation and the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase crucial for cap-dependent translation.[1][3] These actions trigger a cascade of cellular events, including the integrated stress response (ISR), cell cycle arrest, and ultimately, apoptosis. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of **Elatol** in hematologic malignancies.

Mechanism of Action

Elatol's anti-neoplastic activity in leukemia and lymphoma cells is attributed to two primary mechanisms: the inhibition of mitochondrial protein synthesis and the suppression of eIF4A1 helicase activity.

Inhibition of Mitochondrial Translation and Induction of the Integrated Stress Response

Elatol acts as a potent inhibitor of mitochondrial protein synthesis at concentrations that do not affect cytoplasmic protein synthesis.^[1] This selective inhibition disrupts the production of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction. This mitochondrial stress activates the OMA1-DELE1-ATF4 signaling pathway, a key component of the integrated stress response (ISR).^{[1][4]} The activation of the mitochondrial stress-activated protease OMA1 leads to the cleavage of DELE1.^{[1][4]} The cleaved DELE1 then activates the ISR, resulting in the suppression of glycolytic capacity, depletion of ATP, and subsequent apoptotic cell death.^[1]



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